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Introduction to Paxalisib and the Analytical Method

Paxalisib (also known as GDC-0084) is a dual PI3K and mTOR inhibitor designed to cross the blood-

brain barrier, making it a promising candidate for treating brain tumors like glioblastoma [1]. Robust and

sensitive bioanalytical methods are essential to support preclinical and clinical development.

The Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method described here has

been validated for determining paxalisib concentrations in mouse plasma, following US FDA guidelines [1].

It offers high sensitivity, selectivity, and a rapid run time, making it suitable for high-throughput

pharmacokinetic studies.

Detailed LC-MS/MS Protocol for Paxalisib
Quantification

Here is the step-by-step procedure for quantifying paxalisib in mouse plasma using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction

Aliquot Plasma: Pipette 50 µL of mouse plasma into a micro-centrifuge tube.
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Add Internal Standard: Add 50 µL of the internal standard (IS) working solution (filgotinib at 1

µg/mL in acetonitrile) to the plasma [1].
Extract Analyte: Add 500 µL of ethyl acetate to the mixture.

Vortex and Centrifuge: Vortex-mix the samples for 10 minutes, then centrifuge at 13,000 rpm for 10
minutes at 4°C.

Collect Organic Layer: Transfer the upper organic layer (approximately 450 µL) to a new clean tube.
Evaporate and Reconstitute: Evaporate the organic layer to dryness under a gentle stream of

nitrogen at 40°C. Reconstitute the dry residue with 200 µL of the mobile phase (30:70, v/v, 10mM
Ammonium Formate:ACN).

Transfer for Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-
MS/MS injection.

Instrumentation and Chromatography

LC System: UHPLC system with an autosampler maintained at 10°C. The injection volume is 5 µL

[1].
Analytical Column: Atlantis dC18 column (150 x 4.6 mm, 5 µm particle size) maintained at 40°C [1].

Mobile Phase: Isocratic elution with a mixture of 10 mM Ammonium Formate (pH 4.0) and
Acetonitrile (30:70, v/v) [1].

Flow Rate: 0.7 mL/min [1].
Run Time: 2.5 minutes per sample. The retention times are approximately 0.94 minutes for filgotinib

(IS) and 1.21 minutes for paxalisib [1].

Mass Spectrometry Detection

Ion Source: Electrospray Ionization (ESI) in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).
Ion Transitions:

Paxalisib: m/z 383.25 → 309.20 [1]
Filgotinib (IS): m/z 426.30 → 291.20 [1]

Source Parameters (to be optimized):
Drying Gas Temperature and Flow

Nebulizer Pressure
Capillary Voltage

The following diagram illustrates the complete analytical workflow:
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Method Validation Summary

The method was validated as per FDA guidelines, and the results are summarized in the table below [1]:

Validation Parameter Result

Linearity Range 1.39 - 2,287 ng/mL [1]

Intra-day Precision 1.42 - 9.61% [1]

Inter-day Precision 4.70 - 9.63% [1]

Accuracy Met acceptance criteria [1]

Stability Stable under tested conditions (bench-top, autosampler, freeze-thaw) [1]

Application to a Pharmacokinetic Study in Mice

The validated method was successfully applied to characterize the pharmacokinetic profile of paxalisib in

mice following a single oral administration [1].

Key Pharmacokinetic Parameters

The main PK parameters derived from the study are summarized below:

Pharmacokinetic Parameter Value (Mean)

Tₘₐₓ (Time to Cₘₐₓ) 2.0 hours [1]

t₁/₂ (Elimination Half-life) 3.2 - 4.2 hours [1]
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Pharmacokinetic Parameter Value (Mean)

Oral Bioavailability (F) 71% [1]

Clearance (CL/F) Low [1]

Volume of Distribution (Vd/F) Moderate [1]

Alternative Method: HPLC-UV

An alternative HPLC-UV method has also been developed and validated. This method uses a Symmetry

C18 column (250 x 4.6 mm, 5.0 µm) with a gradient mobile phase at a flow rate of 0.8 mL/min. Detection is

at 280 nm, and the calibration range is 111 - 4,989 ng/mL [2]. While less sensitive than LC-MS/MS, HPLC-

UV is a robust and cost-effective option for laboratories without mass spectrometry access.

Conclusion

This validated LC-MS/MS method provides a specific and reliable tool for quantifying paxalisib in mouse

plasma. Its successful application in a pharmacokinetic study demonstrates its utility in supporting drug

development, revealing that paxalisib has good oral bioavailability and a moderate half-life in mice.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. An application to pharmacokinetic study in mice [pubmed.ncbi.nlm.nih.gov]

2. Validated HPLC-UV method for quantification of paxalisib ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [LC-MS/MS method quantification Paxalisib mouse plasma].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b528760#lc-ms-

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37070164/
https://pubmed.ncbi.nlm.nih.gov/37070164/
https://pubmed.ncbi.nlm.nih.gov/37070164/
https://pubmed.ncbi.nlm.nih.gov/36680551/
https://www.smolecule.com/products/s528760?utm_src=pdf-body
https://www.smolecule.com/products/s528760?utm_src=pdf-body
https://www.smolecule.com/products/s528760?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/37070164/
https://pubmed.ncbi.nlm.nih.gov/36680551/
https://www.smolecule.com/products/b528760#lc-ms-ms-method-quantification-paxalisib-mouse-plasma
https://www.smolecule.com/products/b528760#lc-ms-ms-method-quantification-paxalisib-mouse-plasma
https://www.smolecule.com/products/s528760?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


ms-method-quantification-paxalisib-mouse-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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